Ethyl 3-(morpholin-4-yl)prop-2-enoate
Description
Contextualization within Enamine and Acrylate (B77674) Chemistry Research
Ethyl 3-(morpholin-4-yl)prop-2-enoate is a classic example of a "push-pull" alkene. This classification arises from the electronic nature of its substituents: the nitrogen atom of the morpholine (B109124) ring acts as an electron-donating group (the "push"), feeding electron density into the C=C double bond. Conversely, the ethyl acrylate portion is a strong electron-withdrawing group (the "pull") due to the carbonyl's conjugation with the double bond. This electronic arrangement polarizes the π-system, rendering the β-carbon (adjacent to the morpholine ring) highly nucleophilic and the α-carbon (adjacent to the ester) electrophilic.
This structure places the compound at the intersection of two major fields in organic chemistry:
Enamine Chemistry : Enamines are α,β-unsaturated amines, prized for their ability to act as nucleophilic carbon species under neutral or mild conditions. sigmaaldrich.com They are nitrogen analogues of enolates but are generally more reactive than enols, offering a selective pathway for alkylation and acylation at the α-carbon of the original carbonyl compound. researchgate.net The morpholine moiety in this compound provides the enamine functionality. However, compared to other cyclic secondary amines like pyrrolidine (B122466), the ether oxygen in morpholine withdraws electron density from the nitrogen, making its enamines less nucleophilic and sometimes less reactive. nih.govaabu.edu.jo This reduced reactivity is a key consideration in its synthetic applications. nih.gov
Acrylate Chemistry : Acrylates are esters of acrylic acid and are well-known for their role as Michael acceptors and dienophiles in various carbon-carbon bond-forming reactions. wikipedia.org The ethyl acrylate part of the molecule provides a reactive site for nucleophilic conjugate addition and participates readily in cycloaddition reactions. wikipedia.orgwikipedia.org The chemistry of functionalized acrylates is a vibrant area of research, leading to the development of novel polymers, hydrogels, and complex organic molecules. nih.govmdpi.com
The dual functionality of this compound as both a nucleophilic enamine and an electrophilic acrylate system defines its unique reactivity, allowing it to participate in a diverse array of chemical transformations.
Historical Perspectives on Related Chemical Entities in Synthetic Organic Chemistry
The utility of molecules like this compound is built upon decades of foundational research in synthetic organic chemistry.
The widespread use of enamines as synthetic intermediates was pioneered by Gilbert Stork in the 1950s and 1960s. hilarispublisher.com The Stork enamine synthesis demonstrated that enamines, formed from the reaction of a ketone or aldehyde with a secondary amine, could be effectively alkylated or acylated. researchgate.netresearchgate.net This method provided a milder and often more selective alternative to traditional enolate chemistry, which frequently suffered from issues like poly-alkylation and lack of regioselectivity. researchgate.net Secondary cyclic amines such as pyrrolidine and morpholine quickly became standard reagents for this purpose. sigmaaldrich.com Morpholine, commercially available since the 1930s, was recognized as a reliable amine for generating stable enamines that could be purified and used in a variety of subsequent reactions. aabu.edu.jonih.gov
The study of acrylates and their derivatives also has a rich history. Acrylic acid was first discovered in 1843, and the synthetic utility of its esters was explored throughout the 20th century. hilarispublisher.com Their role as versatile building blocks in polymerization and addition reactions became a cornerstone of both industrial and academic chemistry. wikipedia.org The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a classic reaction where acrylates serve as key electrophiles. nih.gov The combination of enamine nucleophiles with acrylate electrophiles, as seen in the Stork reaction, allows for the synthesis of 1,5-dicarbonyl compounds, which are themselves precursors to cyclic systems. nih.gov
The conceptual merging of these two areas—using a single molecule that contains both functionalities—represents a more advanced stage in synthetic strategy, allowing for more complex and efficient molecular construction.
Current Research Frontiers and Unaddressed Challenges in the Study of the Compound
Contemporary research continues to expand the synthetic applications of functionalized enamines and acrylates. For a molecule like this compound, several research frontiers and associated challenges are apparent.
Research Frontiers:
Catalysis and Reaction Activation: A significant challenge with morpholine enamines is their inherently lower reactivity compared to those derived from more basic amines like pyrrolidine. nih.govresearchgate.net A major research frontier is the development of novel catalytic systems to overcome this hurdle. This includes the use of Lewis acids (e.g., ZnCl₂, Ti(OiPr)₄) to promote cycloaddition reactions or the design of highly efficient organocatalysts for asymmetric transformations. researchgate.netuni.lu
Heterocycle Synthesis: Push-pull enamines are powerful precursors for the synthesis of heterocyclic compounds. researchgate.net They can act as multi-carbon building blocks in cycloaddition and cyclocondensation reactions. Recent studies have shown that morpholine enamines can undergo [4+2] cycloadditions with electron-deficient partners like 1,2,4,5-tetrazines to form 1,2,4-triazines. uni.lu Exploring the full scope of these reactions with β-aminoacrylates is an active area of investigation.
Green Chemistry Approaches: Traditional enamine synthesis often requires azeotropic removal of water using solvents like toluene, which raises environmental concerns. nih.gov A modern research thrust is the development of greener synthetic protocols, such as using recyclable heterogeneous catalysts (e.g., zeolites) or employing microwave-assisted synthesis to reduce reaction times and solvent use. mdpi.com
Polymer and Materials Science: β-Aminoacrylates are valuable monomers for creating functional polymers and hydrogels. The reaction between secondary amines and alkynoates to form β-aminoacrylate linkages is a form of "click chemistry" used to create biocompatible materials for applications like three-dimensional cell culture. nih.gov
Unaddressed Challenges:
Detailed Mechanistic Studies: While the general reactivity of enamines and acrylates is well understood, detailed mechanistic and kinetic studies specifically on this compound are scarce. A deeper understanding of reaction pathways, transition states, and the influence of catalysts would allow for better reaction design and optimization.
Stereocontrol: Achieving high levels of stereocontrol (both diastereoselectivity and enantioselectivity) in reactions involving this prochiral molecule remains a significant challenge. Designing chiral catalysts that can effectively control the facial selectivity of reactions at the enamine's β-carbon is a key objective in asymmetric synthesis.
Scope and Limitations: The full synthetic potential and limitations of this compound have not been exhaustively mapped. A systematic investigation of its reactivity with a broader range of electrophiles and in different reaction manifolds would provide a more complete picture of its utility for synthetic chemists.
Significance of the Compound as a Synthon in Contemporary Organic Synthesis
In the language of synthetic planning, a "synthon" is a conceptual unit representing a potential starting material in a retrosynthetic analysis. This compound is a highly versatile synthon due to its multiple reactive sites.
Its significance can be broken down as follows:
A Nucleophilic Acetaldehyde (B116499) Enolate Equivalent: The polarized Cα-Cβ bond allows the β-carbon to act as a nucleophile, effectively serving as an equivalent of an acetaldehyde enolate. It can be used in reactions analogous to the Stork enamine reaction for alkylation and acylation. researchgate.net
A C3N Building Block: The molecule can be viewed as a three-carbon chain with a nitrogen atom at the 3-position. This makes it an ideal building block for the synthesis of nitrogen-containing six-membered rings, such as pyridines and dihydropyridines, through annulation reactions with appropriate partners.
A Dipolarophile/Dienophile in Cycloadditions: The electron-rich double bond makes it a good reaction partner in cycloaddition reactions. For instance, in [3+2] cycloadditions with azides or nitrile oxides, it can lead to five-membered heterocycles. uni.lu In Diels-Alder type [4+2] reactions, it can function as the dienophile. wikipedia.org
Precursor to 1,5-Dicarbonyl Compounds: As noted in the Stork reaction, Michael addition of the enamine to an α,β-unsaturated carbonyl compound, followed by hydrolysis of the morpholine group, generates a 1,5-dicarbonyl structure. nih.gov These structures are classic precursors for intramolecular aldol (B89426) or Claisen condensations to form six-membered rings.
The combination of these features in a single, readily accessible molecule makes this compound a powerful tool for the efficient construction of complex organic molecules, particularly functionalized carbocycles and heterocycles.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 81239-01-2 |
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| Appearance | Data not widely available; likely a liquid or low-melting solid. |
| IUPAC Name | This compound |
Data sourced from public chemical databases.
Table 2: Reactivity Profile of this compound
| Reaction Type | Role of Compound | Potential Products |
| Michael Addition | Nucleophile (at β-carbon) | 1,5-dicarbonyl compounds (after hydrolysis) |
| Alkylation/Acylation | Nucleophile (at β-carbon) | β-alkylated/acylated propanoates |
| [4+2] Cycloaddition | Dienophile or Diene Component | Substituted cyclohexenes or dihydropyridines |
| [3+2] Cycloaddition | Dipolarophile | Substituted pyrrolidines, isoxazolines, etc. |
| Hydrolysis | Substrate | Ethyl 3-oxopropanoate (B1240783) and morpholine |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-morpholin-4-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(11)3-4-10-5-7-12-8-6-10/h3-4H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTFOBJTWGCIFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10840196 | |
| Record name | Ethyl 3-(morpholin-4-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10840196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81239-01-2 | |
| Record name | Ethyl 3-(morpholin-4-yl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10840196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 3 Morpholin 4 Yl Prop 2 Enoate and Its Analogues
Chemo- and Regioselective Synthetic Routes to the Compound
The reaction between a secondary amine like morpholine (B109124) and an activated alkyne such as ethyl propiolate is a classic example of a nucleophilic conjugate addition, also known as an aza-Michael reaction. The chemo- and regioselectivity of this reaction are generally high, with the nucleophilic nitrogen atom of morpholine exclusively attacking the β-carbon of the propiolate, leading to the desired 3-amino-substituted acrylate (B77674).
The formation of ethyl 3-(morpholin-4-yl)prop-2-enoate is highly dependent on the reaction conditions, particularly the solvent. Detailed kinetic studies have revealed significant solvent effects on the reaction rate. The reaction is typically performed without the need for a specific catalyst, as morpholine itself acts as the nucleophile.
In a comparative study, the reaction of morpholine with ethyl propiolate was investigated in both water (H₂O) and acetonitrile (B52724) (MeCN). psu.edu The reaction proceeds via a second-order pathway, and the rate constants (k₂) were determined at 25.0 °C.
Interactive Data Table: Second-Order Rate Constants for the Reaction of Morpholine with Ethyl Propiolate
| Solvent | pKa of Morpholine | k₂ (M⁻¹s⁻¹) |
| H₂O | 8.69 | 1.16 |
| MeCN | 16.61 | 0.055 |
The data clearly indicates that the reaction is significantly faster in water than in acetonitrile, despite morpholine being a much stronger base in the aprotic solvent. psu.edu This suggests that protic solvents like water play a crucial role in stabilizing the transition state, likely through hydrogen bonding, thereby accelerating the reaction. The reaction proceeds efficiently without the need for external catalysts. Studies have shown that general base catalysis by a second molecule of morpholine is absent in both water and acetonitrile, as evidenced by linear plots of the observed rate constant versus amine concentration that pass through the origin. psu.edu While other Michael additions can be promoted by various Lewis or Brønsted acids, or organocatalysts, the direct reaction of morpholine with ethyl propiolate is often carried out under neat conditions or with a simple solvent. researchgate.net
For the synthesis of this compound, the addition of morpholine to ethyl propiolate results in the exclusive formation of the (E)-isomer. psu.edu This high degree of stereoselectivity is a common feature in the addition of nucleophiles to activated alkynes. The geometry of the resulting enamine is dictated by the mechanism of the proton transfer step following the initial nucleophilic attack. The formation of the more thermodynamically stable (E)-isomer is generally favored.
In the context of analogues, stereochemical control is a more prominent issue, especially when the amine or the acrylate backbone contains chiral centers. For instance, the reduction of chiral β-enamino esters, which can be derived from chiral amines, is a well-established method for producing enantiopure β-amino esters. This demonstrates that the enamine functionality can serve as a precursor for introducing stereocenters in subsequent transformations.
Mechanistic Studies of Synthetic Pathways Leading to the Compound
The formation of this compound proceeds through a Michael-type addition mechanism. The electron-withdrawing ester group polarizes the alkyne, making the β-carbon electrophilic and susceptible to attack by the nucleophilic morpholine.
The mechanism of the addition of morpholine to ethyl propiolate has been a subject of detailed investigation. Three possible transition states (TS) can be considered: a concerted mechanism (TS1), a stepwise mechanism with a zwitterionic intermediate where proton transfer is the rate-determining step (RDS) (TS2), and a stepwise mechanism where the initial nucleophilic attack is the RDS (TS3).
Kinetic isotope effect (KIE) studies have been instrumental in elucidating the operative pathway. A study comparing the reactivity of morpholine and N-deuterated morpholine with ethyl propiolate in acetonitrile found no significant KIE (kH/kD ≈ 1.0). psu.edu This absence of a primary kinetic isotope effect rules out mechanisms where the N-H (or N-D) bond is broken in the rate-determining step, thus excluding TS1 and TS2. psu.edu
The reaction is therefore concluded to proceed through a stepwise mechanism involving a zwitterionic intermediate, where the initial nucleophilic attack of the morpholine nitrogen on the β-carbon of the alkyne is the rate-determining step (TS3). This is followed by a rapid proton transfer from the nitrogen to the α-carbon to yield the final stable enamine product.
The kinetics of the reaction between morpholine and ethyl propiolate have been thoroughly studied. The reaction follows second-order kinetics, being first-order with respect to both morpholine and ethyl propiolate. psu.edu
Interactive Data Table: Kinetic Data for the Reaction of Morpholine with Ethyl Propiolate at 25.0 °C
| Solvent | Rate Law | Second-Order Rate Constant (k₂) |
| H₂O | rate = k₂[Morpholine][Ethyl Propiolate] | 1.16 M⁻¹s⁻¹ |
| MeCN | rate = k₂[Morpholine][Ethyl Propiolate] | 0.055 M⁻¹s⁻¹ |
Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of a series of related nucleophiles, provide insight into the transition state structure. For the reaction of various alicyclic secondary amines with ethyl propiolate in water, the Brønsted-type plot is linear with a βnuc value of 0.29. psu.edu In acetonitrile, the βnuc value is 0.51. psu.edu These relatively small βnuc values suggest that in the transition state, the N-C bond formation is not extensively advanced, which is consistent with the proposed stepwise mechanism where the initial attack is the rate-determining step. psu.edu
Thermodynamically, the reaction is highly favorable due to the conversion of a high-energy alkyne and an amine into a more stable, conjugated enamine system.
Novel Synthetic Strategies and Method Development
While the direct addition of morpholine to ethyl propiolate is a robust method, research into novel synthetic strategies for β-enamino esters continues, often focusing on improving efficiency, reducing environmental impact, and expanding substrate scope.
One area of development is the use of catalyst-free, solvent-free conditions. For example, the addition of amines to dialkyl acetylenedicarboxylates or alkyl propiolates can be achieved in a planetary ball mill, leading to quantitative conversion in minutes without any catalyst or base. Such mechanochemical methods offer a green and efficient alternative to traditional solvent-based syntheses.
Another approach involves the use of phosphine (B1218219) catalysts for the conjugate addition of alcohols to acetylenic esters, which could potentially be adapted for aza-Michael additions. rsc.org Furthermore, the development of highly active organocatalysts, such as specific morpholine-based amino acids, has shown promise in other types of Michael additions and could potentially be applied to the synthesis of the title compound. These advanced methods aim to provide milder reaction conditions, faster reaction times, and higher yields, contributing to the ongoing evolution of synthetic methodologies for this class of compounds.
Application of Flow Chemistry Techniques in Synthesis
While specific literature on the flow synthesis of this compound is not abundant, the principles of flow chemistry can be readily applied to this reaction. The synthesis of related β-enamino esters and β-enaminones has been successfully demonstrated in continuous flow systems. A plausible flow process for the target compound would involve pumping a solution of morpholine and ethyl propiolate through a heated microreactor. This setup offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to rapid optimization and high yields. The enhanced heat and mass transfer in microreactors can significantly accelerate the reaction, while the enclosed nature of the system improves safety, especially when dealing with volatile or hazardous reagents.
Table 1: Potential Parameters for Flow Synthesis of this compound
| Parameter | Potential Range | Benefit |
| Reactor Type | Packed-bed, Coil | High surface area-to-volume ratio |
| Temperature | 50 - 150 °C | Accelerated reaction rates |
| Residence Time | 1 - 20 minutes | Rapid product formation |
| Solvent | Acetonitrile, Ethanol | Good solubility of reactants |
| Stoichiometry | Near-equimolar | Reduced waste |
This approach allows for facile scalability by extending the operation time or by "numbering-up" – running multiple reactors in parallel.
Integration of Green Chemistry Principles for Sustainable Production
The synthesis of this compound can be made more environmentally benign by adhering to the principles of green chemistry. A key aspect is the use of safer solvents or, ideally, solvent-free conditions. The reaction of amines with β-keto esters to form β-enamino esters has been effectively carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction. organic-chemistry.org This approach minimizes volatile organic compound (VOC) emissions and simplifies product purification.
Another green strategy is the use of catalysts to improve atom economy and reduce energy consumption. acs.org For the synthesis of β-enamino esters, various catalysts such as ceric ammonium (B1175870) nitrate (B79036) (CAN) and iron(III) chloride have been employed to facilitate the condensation under mild conditions. acgpubs.orgresearchgate.net These catalysts are often inexpensive and can sometimes be recycled and reused, further enhancing the sustainability of the process. acgpubs.org The direct addition of amines to acrylates, a fundamental step in forming the backbone of the target molecule, is a prime example of an atom-economical reaction. acs.orgpsu.edu
Multicomponent Reaction Incorporations for Derivative Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants, are a powerful tool for generating libraries of structurally diverse compounds. While a direct three-component synthesis of this compound is not straightforward, MCRs can be employed to synthesize its derivatives. For instance, a one-pot reaction involving an amine (like morpholine), an aldehyde, and a β-ketoester can lead to the formation of highly functionalized piperidine (B6355638) derivatives, which are structural analogues of the morpholine ring system. ajchem-a.com
Furthermore, Ugi four-component reactions (U-4CR) have been utilized to create complex molecules containing piperidine and pyrrolidinone moieties, showcasing the potential for rapid diversification of the heterocyclic core. nih.gov By strategically choosing the starting components, it is possible to generate a wide array of derivatives of this compound with varied substitution patterns, which is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
Synthesis of Structural Analogues and Isosteres of this compound
The biological activity of a molecule can often be modulated by making subtle structural modifications. The synthesis of analogues and isosteres of this compound is therefore of significant interest.
Modifications of the Ester Moiety
The ethyl ester group in the target molecule is a prime site for modification. A variety of acrylate ester derivatives can be synthesized by reacting the corresponding acrylic acid with different alcohols under esterification conditions. rsc.orgacs.orgnih.gov Alternatively, transesterification of the ethyl ester with other alcohols in the presence of a suitable catalyst can provide access to a range of ester analogues. google.com This allows for the introduction of different alkyl or aryl groups, which can influence the compound's solubility, lipophilicity, and metabolic stability.
Table 2: Examples of Ester Moiety Modifications
| Reactant Alcohol | Resulting Ester Group | Potential Impact |
| Methanol | Methyl | Increased polarity |
| Isopropanol | Isopropyl | Increased steric bulk |
| Benzyl alcohol | Benzyl | Introduction of aromatic ring |
| Polyethylene glycol | PEGylated ester | Increased water solubility |
Variations within the Morpholine Ring System (e.g., piperidine, pyrrolidine (B122466) analogues)
Replacing the morpholine ring with other nitrogen-containing heterocycles such as piperidine or pyrrolidine can lead to significant changes in the three-dimensional shape and basicity of the molecule. The synthesis of these analogues can be achieved by reacting piperidine or pyrrolidine with ethyl propiolate, following a similar synthetic route to the parent compound. The synthesis of various 2-substituted pyrrolidines and piperidines has been extensively studied, providing a toolbox of methods for creating these analogues. nih.govresearchgate.net These variations are crucial for exploring the structure-activity relationships of potential drug candidates.
Theoretical and Computational Investigations of Ethyl 3 Morpholin 4 Yl Prop 2 Enoate
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are essential for understanding the three-dimensional structure and electronic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the stable arrangements of atoms and the distribution of electrons, which are fundamental to a molecule's behavior.
Geometry Optimization and Conformational Analysis in Gas Phase and Solution
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Ethyl 3-(morpholin-4-yl)prop-2-enoate, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.
A conformational analysis would explore the different spatial arrangements of the molecule, known as conformers, that can be interconverted by rotation around single bonds. Key areas of conformational flexibility in this compound would include the rotation around the C-N bond connecting the morpholine (B109124) ring to the prop-2-enoate chain and the rotation around the C-O bonds of the ethyl ester group.
These calculations would typically be performed for the molecule in the gas phase (an isolated state) and in various solvents to understand how the environment influences the preferred conformation. The presence of a solvent can stabilize certain conformers over others due to solute-solvent interactions.
Electron Density Distribution and Electrostatic Potential Surfaces
The electron density distribution describes the probability of finding an electron in a particular region of the molecule. This is crucial for understanding the molecule's size, shape, and how it will interact with other molecules.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, the MEP surface would likely show negative potential (red and yellow colors) around the oxygen atoms of the carbonyl group and the morpholine ring, indicating these are sites susceptible to electrophilic attack. Positive potential (blue color) would be expected around the hydrogen atoms, particularly those attached to the ethyl group and the vinylic carbon, suggesting these are sites for nucleophilic attack.
Bond Order Analysis and Charge Distribution
Bond order analysis provides information about the nature and strength of the chemical bonds within a molecule. For instance, it can confirm the double bond character of the C=C and C=O bonds and the single bond character of the other bonds in this compound.
Frontier Molecular Orbital (FMO) Theory Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and reaction mechanisms of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
HOMO-LUMO Energy Gaps and Their Correlation with Chemical Reactivity
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large HOMO-LUMO gap indicates high stability and low reactivity. For this compound, the energy of the HOMO, LUMO, and the resulting energy gap would be calculated to predict its general reactivity.
Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: This table is for illustrative purposes only as specific data for this compound was not found.)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | |
| LUMO Energy |
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity.
Orbital Interaction Analysis in Predicted Reaction Mechanisms
The shapes and energies of the HOMO and LUMO are crucial for understanding how a molecule will interact with other reactants. In a chemical reaction, the interaction between the HOMO of one molecule and the LUMO of another is often the most significant factor driving the reaction.
For this compound, an analysis of its frontier orbitals would help predict its behavior in various reactions. For example, in a reaction with a nucleophile, the LUMO of the enoate would be the primary site of attack. Conversely, in a reaction with an electrophile, the HOMO would be the site of interaction. The distribution of the HOMO and LUMO across the molecule would indicate the specific atoms involved in these interactions. For instance, the HOMO is often localized on the electron-rich parts of a molecule, such as the nitrogen and oxygen atoms and the C=C double bond, while the LUMO is typically centered on electron-deficient areas, like the carbonyl carbon.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide profound insights into its dynamic behavior, which governs its interactions with its environment.
This compound possesses several rotatable bonds: the C-N bond connecting the morpholine ring to the propenoate chain, the C-C single bonds within the ethyl group, and the C-O bond of the ester. The morpholine ring itself can exist in different conformations, such as the chair and boat forms. MD simulations can map the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them.
By simulating the molecule in different solvent environments (e.g., water, ethanol, dimethyl sulfoxide), it is possible to observe how intermolecular interactions influence its flexibility. For instance, polar solvents might stabilize certain conformations through hydrogen bonding or dipole-dipole interactions that are not favored in nonpolar environments. Key parameters analyzed in such studies include:
Dihedral Angle Distributions: Tracking the angles of key rotatable bonds over time to identify preferred orientations.
Radius of Gyration (Rg): Assessing the compactness of the molecule's conformation over the simulation period.
These studies are crucial for understanding how the molecule's shape changes in different biological or chemical environments, which is a key determinant of its function and reactivity.
The solvent environment can significantly alter a molecule's structure and reactivity. Computational studies can model these solvation effects using two main approaches:
Explicit Solvent Models: The molecule of interest is placed in a simulation box filled with a large number of individual solvent molecules (e.g., water molecules). This method provides a highly detailed picture of specific solute-solvent interactions, such as hydrogen bonds between the ester oxygen or morpholine nitrogen/oxygen and water.
Implicit Solvent Models: The solvent is represented as a continuous medium with a defined dielectric constant. This approach is computationally less expensive and is effective for capturing the bulk electrostatic effects of the solvent on the solute's charge distribution and geometry.
By performing geometry optimizations and electronic structure calculations within these solvent models, one can predict how properties like bond lengths, bond angles, and the molecular dipole moment of this compound change from the gas phase to a solution phase. This information is vital for understanding reaction mechanisms, as the polarity of the solvent can stabilize or destabilize reactants, intermediates, and transition states, thereby altering reaction rates.
Reaction Pathway Elucidation and Transition State Analysis
Computational quantum chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for investigating the mechanisms of chemical reactions. It allows for the detailed study of synthetic routes to a target molecule and its subsequent chemical transformations.
The synthesis of this compound, an enamine derivative, likely involves the conjugate addition of morpholine to ethyl propiolate. Computational modeling can elucidate the step-by-step mechanism of this reaction. Researchers can calculate the optimized geometries and energies of:
Reactants: Morpholine and ethyl propiolate.
Intermediates: Zwitterionic or other transient species that may form during the reaction.
Transition States (TS): The highest energy structure along the reaction coordinate for each step. Identifying the TS is key to understanding the kinetics of the reaction.
Products: The final this compound molecule.
By mapping the connections between these stationary points on the potential energy surface, a complete picture of the reaction pathway can be constructed. For similar compounds, computational studies have been essential in confirming whether a reaction proceeds through a concerted mechanism or a stepwise process. nih.gov
Once the energies of all reactants, intermediates, transition states, and products are calculated, a reaction energy profile can be plotted. This profile visualizes the energy changes that occur as the reaction progresses.
| Species | Description | Relative Energy (kJ/mol) |
|---|---|---|
| Reactants | Starting Materials (e.g., Morpholine + Ethyl Propiolate) | 0.0 |
| TS1 | Transition State for Step 1 | +85.0 |
| Intermediate | Transient species formed after Step 1 | +20.5 |
| TS2 | Transition State for Step 2 | +60.0 |
| Product | Final Product | -45.0 |
In this hypothetical example, the activation energy for the first step (85.0 kJ/mol) is higher than that for the second step (60.0 - 20.5 = 39.5 kJ/mol), making the first step the rate-determining one. Such analyses are fundamental for optimizing reaction conditions (e.g., temperature, catalyst) to improve chemical yield and efficiency.
QSAR (Quantitative Structure-Activity Relationship) or QSPR (Quantitative Structure-Property Relationship) Modeling Frameworks
QSAR and QSPR models are statistical tools that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. The theoretical derivation of such a model for this compound and its analogues would involve a systematic, multi-step process.
The fundamental principle is to create a mathematical equation of the form:
Activity/Property = f(Descriptor 1, Descriptor 2, ... , Descriptor N)
The theoretical derivation focuses on identifying the most relevant molecular descriptors and establishing the mathematical function, f. This process includes:
Defining a Molecular Dataset: A series of molecules structurally related to this compound would be defined. Variations could include different substituents on the morpholine ring or different ester groups.
Calculating Molecular Descriptors: For each molecule in the dataset, a wide range of descriptors would be calculated using computational software. These descriptors numerically represent different aspects of the molecular structure.
Variable Selection: Statistical methods are used to select a subset of descriptors that have the strongest correlation with the property of interest, while avoiding inter-correlation among the descriptors themselves.
Model Generation: A mathematical model is built using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms to create the predictive equation.
The goal is to generate a statistically robust model that can predict the property or activity of new, unsynthesized compounds based solely on their computed molecular structure.
| Descriptor Class | Example Descriptor | Description |
|---|---|---|
| Electronic | HOMO/LUMO Energies | Represents electron-donating/accepting ability. |
| Dipole Moment | Measures the overall polarity of the molecule. | |
| Steric / Size | Molecular Weight | The mass of the molecule. |
| Molecular Volume | The volume occupied by the molecule. | |
| Topological | Wiener Index | Describes molecular branching. |
| Physicochemical | LogP | Represents the lipophilicity of the compound. |
Role of Ethyl 3 Morpholin 4 Yl Prop 2 Enoate As a Versatile Synthetic Building Block
A Gateway to Diverse Heterocyclic Scaffolds
The inherent reactivity of ethyl 3-(morpholin-4-yl)prop-2-enoate makes it an exceptional starting material for the synthesis of a wide range of heterocyclic compounds. The enamine functionality allows for facile reactions with various electrophiles, while the α,β-unsaturated system is a prime target for nucleophilic addition, setting the stage for a multitude of cyclization strategies.
Crafting Nitrogen-Containing Heterocycles
The construction of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. This compound serves as a key precursor for several important classes of these compounds, including pyridines, pyrimidines, and indoles.
Pyridines: Substituted pyridines are ubiquitous in pharmaceuticals and agrochemicals. The Bohlmann-Rahtz pyridine synthesis offers a powerful method for their preparation, where an enamine condenses with an ethynylketone to form an aminodiene intermediate that subsequently cyclizes and dehydrates to yield the pyridine ring. organic-chemistry.org By analogy, this compound can react with various alkynones to generate a diverse library of substituted pyridines. The reaction proceeds through a conjugate addition of the enamine to the alkynone, followed by cyclization and elimination of morpholine (B109124) to afford the aromatic pyridine core.
Pyrimidines: The pyrimidine scaffold is central to the structure of nucleobases in DNA and RNA and is a common feature in many therapeutic agents. The synthesis of pyrimidines often involves the condensation of a three-carbon component with an amidine or a related N-C-N fragment. bu.edu.eg this compound can function as the three-carbon electrophilic component. For instance, reaction with guanidine or other amidines can lead to the formation of highly functionalized pyrimidine derivatives. The reaction is believed to proceed via an initial Michael addition of the amidine to the enoate, followed by cyclization and elimination.
Indoles: The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. While direct synthesis of indoles from this compound is less common, its enamine character allows for its use in reactions that form key intermediates for indole synthesis. For example, conjugate addition of an indole to an α,β-unsaturated system, known as the Michael addition, is a well-established method for the functionalization of indoles. nih.gov this compound can serve as the Michael acceptor in such reactions.
| Heterocycle | General Synthetic Strategy | Key Reaction Type |
| Pyridines | Condensation with alkynones | Conjugate addition-cyclization |
| Pyrimidines | Reaction with amidines (e.g., guanidine) | Michael addition-cyclization-elimination |
| Indoles | Functionalization of existing indoles | Michael addition |
Building Spiro- and Fused Ring Systems
The reactivity of this compound can be harnessed to construct more complex and three-dimensionally diverse structures like spiro- and fused ring systems.
Spirocyclic Systems: Spirocycles, which contain two rings sharing a single atom, are of growing interest in drug discovery due to their unique conformational properties. The synthesis of spirocycles can be achieved through intramolecular cyclization reactions where the enamine or the α,β-unsaturated system of this compound is tethered to another reactive moiety. For example, a substrate containing a nucleophilic center positioned to attack the β-carbon of the enoate system after an initial reaction at the ester or enamine functionality could lead to the formation of a spirocyclic core.
Fused Ring Systems: Fused ring systems, where two or more rings share two or more atoms, are common in natural products and complex synthetic targets. This compound can be a valuable partner in cycloaddition reactions to form fused systems. For instance, it can act as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of fused six-membered rings. Furthermore, intramolecular reactions of appropriately substituted derivatives of the title compound can lead to the formation of various fused heterocyclic systems.
A Key Component in Complex Molecular Architectures
Beyond the synthesis of individual heterocyclic rings, this compound plays a crucial role as an intermediate in the assembly of more elaborate and biologically significant molecules.
An Intermediate in the Total Synthesis of Natural Product Analogs
Enamino esters and related enamides are important functionalities found in a variety of natural products and are key intermediates in their total synthesis. beilstein-journals.orgnih.gov The structural features of this compound make it an attractive starting material for the synthesis of analogs of natural products containing such motifs. Its ability to undergo a wide range of transformations allows for the introduction of various substituents and the construction of complex carbon skeletons, enabling the generation of libraries of natural product analogs for structure-activity relationship studies.
Applications in Material Science Precursor Development
This compound, a multifunctional molecule, presents significant theoretical potential as a precursor in the development of advanced materials. Its unique structure, combining a reactive acrylate (B77674) group, a flexible morpholine ring, and an ethyl ester, offers a versatile platform for the synthesis of novel polymers and organic materials.
Monomer for Polymer Synthesis (e.g., vinyl polymers, polyamides - theoretical considerations)
The presence of the electron-poor double bond in the acrylate moiety of this compound makes it a prime candidate for participation in various polymerization reactions, particularly in the formation of vinyl polymers.
Vinyl Polymer Synthesis:
Theoretically, this compound can undergo polymerization via its vinyl group, analogous to other acrylate monomers. jamorin.comatamanchemicals.com This process can be initiated by radical, anionic, or cationic methods to produce a polymer with a repeating unit containing the morpholine and ethyl ester side chains. The resulting polymer, poly(this compound), would possess unique properties imparted by the morpholine ring, such as hydrophilicity and potential for hydrogen bonding. researchgate.net
The general scheme for the free-radical polymerization of this compound is depicted below:
n (CH2=CH-COOEt-Morpholine) → [-CH2-CH(COOEt-Morpholine)-]n
The properties of the resulting polymer could be tailored by copolymerization with other vinyl monomers, such as styrene, methyl methacrylate, or other acrylates. This would allow for the fine-tuning of characteristics like glass transition temperature, solubility, and mechanical strength. The morpholine group, a known versatile component in polymer science, can act as a curing agent, stabilizer, or cross-linking agent, further enhancing the potential applications of the resulting polymers. e3s-conferences.org
Polyamide Synthesis (Theoretical Considerations):
While not a traditional monomer for polyamide synthesis, the ester group of this compound opens a theoretical pathway for its incorporation into polyamides. Through a process of aminolysis, the ethyl ester could potentially react with a diamine under appropriate conditions, leading to the formation of an amide linkage.
However, this is a less direct route and would likely require harsh reaction conditions that could lead to side reactions involving the double bond. A more plausible, yet still theoretical, approach would be the modification of the ester to a more reactive derivative, such as an acyl chloride or an amide, prior to polymerization with a suitable comonomer. For instance, hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to the acyl chloride, would create a monomer that could readily undergo condensation polymerization with a diamine.
Interactive Table: Theoretical Polymerization Reactivity of this compound
| Polymerization Type | Reactive Group | Potential Polymer | Theoretical Advantages |
| Vinyl Polymerization | Acrylate (C=C) | Poly(this compound) | Tunable properties via copolymerization, hydrophilicity from morpholine ring. |
| Polyamide Synthesis | Ethyl Ester (-COOEt) | Polyamide with morpholine side chains | Introduction of flexible and functional morpholine moieties into the polymer backbone. |
Precursor for Advanced Organic Materials (e.g., dendrimers, metal-organic frameworks ligands – if relevant)
The unique chemical functionalities of this compound also position it as a promising precursor for the synthesis of more complex and highly structured organic materials.
Dendrimer Synthesis:
The Michael addition reaction is a cornerstone in the synthesis of dendrimers, particularly poly(amidoamine) (PAMAM) and poly(ester amine) dendrimers. tandfonline.comresearchgate.netarchivepp.com The electron-deficient acrylate double bond in this compound is an excellent Michael acceptor. It can readily react with primary or secondary amines in a conjugate addition fashion.
This reactivity allows for the step-wise, generational growth of dendrimers. For instance, reacting this compound with a multifunctional amine core could initiate the first generation of a dendrimer. Subsequent hydrolysis of the ester groups to carboxylic acids and their activation, followed by reaction with another multifunctional amine, would lead to the next generation. The presence of the morpholine ring could influence the solubility and host-guest properties of the resulting dendrimer.
Metal-Organic Frameworks (MOFs) Ligands:
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. bldpharm.comresearchgate.net The selection of the organic ligand is crucial in determining the structure and properties of the resulting MOF. While aromatic carboxylates are common ligands, there is growing interest in aliphatic and functionalized ligands. mdpi.com
This compound, after hydrolysis of its ethyl ester to the corresponding carboxylic acid, could theoretically serve as a ligand for MOF synthesis. The resulting ligand, 3-(morpholin-4-yl)prop-2-enoic acid, would offer a carboxylate group for coordination to the metal center and a pendant morpholine group that could be available for post-synthetic modification or could influence the polarity and selective adsorption properties of the MOF's pores. The nitrogen and oxygen atoms of the morpholine ring could also potentially participate in coordination with certain metal centers. The use of morpholine-containing ligands in the synthesis of covalent organic frameworks (COFs) has been reported, suggesting the feasibility of incorporating this moiety into extended network structures. rsc.org
Interactive Table: Potential of this compound in Advanced Materials
| Material Class | Relevant Functional Group | Synthetic Strategy | Potential Role of the Compound |
| Dendrimers | Acrylate (Michael Acceptor) | Michael Addition | Building block for generational growth. |
| Metal-Organic Frameworks (MOFs) | Carboxylic Acid (after hydrolysis) | Solvothermal Synthesis | Organic ligand for framework construction. |
Role in Multi-Component Reactions (MCRs) for Scaffold Diversity
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and atom economy. The chemical nature of this compound, possessing both enamine-like reactivity and an acrylate moiety, makes it a theoretically attractive substrate for various MCRs.
Enamines are known to be excellent nucleophiles and have been utilized in a variety of MCRs. makingmolecules.commasterorganicchemistry.comlibretexts.org The enamine-like character of this compound, arising from the delocalization of the nitrogen lone pair of the morpholine ring into the double bond, suggests its potential to act as a nucleophilic component in such reactions.
For instance, it could theoretically participate in a three-component reaction with an aldehyde and another nucleophile. The initial reaction could involve the formation of an iminium ion from the aldehyde and a primary or secondary amine, which is then attacked by the enamine-like double bond of this compound.
Furthermore, the acrylate part of the molecule can act as a Michael acceptor, as discussed previously. This dual reactivity opens up possibilities for complex cascade reactions in an MCR setting. A hypothetical MCR could involve the initial reaction of the enamine part, followed by an intramolecular or intermolecular reaction involving the acrylate group, leading to the rapid assembly of complex heterocyclic scaffolds. The versatility of imine-based MCRs is well-documented, and the enamine-like nature of the target compound could allow it to participate in similar transformations. nih.gov
The ability to introduce the morpholine-containing fragment into a complex molecular architecture in a single step through an MCR would be highly valuable for the generation of diverse chemical libraries for drug discovery and materials science research. The morpholine moiety itself is considered a privileged structure in medicinal chemistry due to its favorable physicochemical properties. nih.gov
Exploration of Molecular Interactions in Model Biological Systems
Ligand-Protein Docking Simulations and Molecular Recognition (in silico studies)
In silico techniques such as molecular docking and molecular dynamics are powerful tools for predicting and analyzing how a ligand, such as Ethyl 3-(morpholin-4-yl)prop-2-enoate, might interact with a protein target at the atomic level. While direct computational studies on this specific compound are not readily found, research on other morpholine (B109124) derivatives provides a framework for how such investigations would be conducted.
Molecular docking simulations are frequently used to predict the binding affinity (often expressed as a docking score in kcal/mol or as a predicted inhibition constant, Ki) of a ligand to a specific enzyme's active site. For a compound like this compound, this would involve computationally placing the molecule into the three-dimensional structure of a target enzyme, such as a serine protease or an esterase, and calculating the most favorable binding pose and energy.
For instance, studies on morpholine-based thiazole derivatives targeting carbonic anhydrase II have utilized molecular docking to predict binding affinities and understand structure-activity relationships. researchgate.netnih.gov These analyses help prioritize compounds for synthesis and further biological testing.
Table 1: Example of Predicted Binding Affinities for Morpholine Derivatives with Carbonic Anhydrase II (Illustrative) (Note: Data is for different morpholine-containing compounds, not this compound)
| Compound ID | Target Enzyme | Predicted Binding Affinity (Docking Score, kcal/mol) | Reference |
|---|---|---|---|
| Thiazole Derivative 24 | Bovine Carbonic Anhydrase II | -8.5 | researchgate.netnih.gov |
| Thiazole Derivative 23 | Bovine Carbonic Anhydrase II | -8.2 | researchgate.netnih.gov |
| Thiazole Derivative 26 | Bovine Carbonic Anhydrase II | -8.1 | researchgate.netnih.gov |
Docking simulations also reveal the specific molecular interactions that stabilize the ligand-protein complex. These can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the oxygen atom of the morpholine ring could act as a hydrogen bond acceptor, while the ethyl group could engage in hydrophobic interactions. The nitrogen atom, being weakly basic, could also participate in key interactions within a binding pocket. nih.gov
In studies of morpholine-based inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase (ENPP), docking analyses identified crucial hydrogen bonds and hydrophobic interactions between the morpholine moiety and amino acid residues in the enzyme's active site, explaining the observed inhibitory activity. nih.gov Similarly, simulations of PARP inhibitors have shown that hydrogen bonding can be critical for overcoming drug resistance. mdpi.com
Molecular dynamics (MD) simulations provide insights into the stability and conformational changes of a ligand-receptor complex over time. An MD simulation of this compound bound to a target protein would assess the stability of the predicted binding pose. Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to understand the dynamic behavior of the complex. Such simulations have been used to validate the stability of complexes between morpholine derivatives and their target enzymes, confirming that the docked conformation is maintained. researchgate.netnih.gov
In Vitro Studies of Molecular Recognition and Biochemical Pathways (non-human, purified components)
In vitro assays using purified biological components are essential for validating the predictions made by computational models and for quantifying the biochemical activity of a compound.
To assess the inhibitory potential of this compound, it would be tested against a panel of purified enzymes. In these assays, the enzyme's activity is measured in the presence of varying concentrations of the compound. The results are typically reported as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki), which quantify the compound's potency.
Numerous studies have demonstrated the enzyme inhibitory activity of various morpholine-containing compounds against targets like carbonic anhydrases, phosphodiesterases, and monoamine oxidase. researchgate.netnih.govnih.gov For example, morpholine-based thiosemicarbazones have shown potent inhibition against ENPP1 and ENPP3, with IC₅₀ values in the sub-micromolar range. nih.gov
Table 2: Example of In Vitro Enzyme Inhibition Data for Various Morpholine Derivatives (Illustrative) (Note: Data is for different morpholine-containing compounds, not this compound)
| Compound Type | Target Enzyme | Reported Potency (IC₅₀ or Ki) | Reference |
|---|---|---|---|
| Morpholine-based Thiosemicarbazone (3e) | ENPP3 | IC₅₀ = 0.24 µM | nih.gov |
| Morpholine-based Thiosemicarbazone (3h) | ENPP1 | IC₅₀ = 0.55 µM | nih.gov |
| Morpholine-derived Thiazole (24) | Bovine Carbonic Anhydrase II | Ki = 9.64 µM | nih.gov |
| Fluorinated Morpholine Chalcone (f2) | Monoamine Oxidase B (MAO-B) | Ki = 0.020 µM | researchgate.net |
Receptor binding assays are used to determine if a compound binds to a specific receptor and to quantify its binding affinity. These assays typically use isolated cell membranes containing the receptor of interest or purified receptor fragments. A radiolabeled ligand known to bind to the receptor is incubated with the receptor preparation in the presence and absence of the test compound. The ability of the test compound to displace the radiolabeled ligand is measured, allowing for the calculation of its binding affinity (Ki). The morpholine scaffold has been shown to bestow selective affinity for a wide range of receptors, making this a relevant area of investigation. nih.gov While specific receptor binding data for this compound is unavailable, this standard method would be employed to screen for its potential targets.
Structure-Activity Relationship (SAR) Derivations from Analogues
The elucidation of structure-activity relationships is a cornerstone of medicinal chemistry and chemical biology. For this compound, which acts as a Michael acceptor, SAR studies are crucial for modulating reactivity and specificity towards biological targets, often nucleophilic residues like cysteine in proteins. nih.gov
Design and Synthesis of Compound Libraries for SAR Exploration
The systematic exploration of SAR for a lead compound like this compound necessitates the design and synthesis of a focused library of analogues. This allows for the methodical variation of different structural components of the molecule to assess their impact on biological activity. The synthesis of such libraries often involves versatile and efficient chemical routes.
A common strategy for generating a library of 3-(morpholin-4-yl)prop-2-enoate analogues involves a modular synthetic approach. Key areas of structural diversity can be introduced at three main positions:
Variation of the Ester Group: The ethyl ester can be replaced with other alkyl or aryl groups to probe the impact of size, lipophilicity, and electronic effects on activity.
Substitution on the Morpholine Ring: Introduction of substituents on the morpholine ring can influence its conformation, basicity, and interactions with the target protein.
Modification of the Acrylate (B77674) Backbone: While maintaining the core Michael acceptor functionality, modifications such as substitution at the α- or β-positions can fine-tune the electrophilicity of the double bond.
The synthesis of these analogues can be achieved through established synthetic methodologies. For instance, the condensation of a substituted morpholine with an appropriate propiolate ester or a related three-carbon electrophile is a common route.
To illustrate the design of a focused library, consider the following hypothetical set of analogues of this compound designed to probe specific structural features:
| Compound ID | R (Ester Group) | Morpholine Substitution | Acrylate Modification | Rationale for Inclusion |
| Parent | Ethyl | Unsubstituted | Unsubstituted | Reference compound |
| ANA-01 | Methyl | Unsubstituted | Unsubstituted | Investigate effect of smaller ester group |
| ANA-02 | tert-Butyl | Unsubstituted | Unsubstituted | Probe steric hindrance at the ester position |
| ANA-03 | Phenyl | Unsubstituted | Unsubstituted | Explore electronic and aromatic interactions |
| ANA-04 | Ethyl | 2-Methyl | Unsubstituted | Assess impact of substitution near the nitrogen |
| ANA-05 | Ethyl | 3,5-Dimethyl | Unsubstituted | Study the effect of multiple substitutions |
| ANA-06 | Ethyl | Unsubstituted | α-Cyano | Increase electrophilicity of the Michael acceptor |
| ANA-07 | Ethyl | Unsubstituted | β-Phenyl | Introduce steric bulk and potential π-stacking interactions near the double bond |
The synthesis of such libraries allows for a systematic evaluation of how each structural modification influences the compound's interaction with a model biological system, such as a purified enzyme or a cell-based assay.
Computational SAR Modeling and Pharmacophore Generation
In conjunction with synthetic efforts, computational modeling plays a pivotal role in understanding and predicting the SAR of this compound analogues. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are instrumental in identifying the key physicochemical and structural features that correlate with biological activity.
QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. For a library of this compound analogues, relevant molecular descriptors would include:
Electronic Descriptors: Parameters like the partial charge on the β-carbon of the acrylate, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) energies can quantify the reactivity of the Michael acceptor.
Steric Descriptors: Molecular weight, molar refractivity, and specific steric parameters (e.g., Taft's Es) can describe the influence of size and shape on binding.
Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a crucial descriptor for predicting membrane permeability and hydrophobic interactions.
A hypothetical QSAR equation for a series of analogues might take the form:
log(1/IC50) = c1(logP) - c2(LUMO) + c3*(Es) + constant
This equation would suggest that biological activity is positively correlated with hydrophobicity and the steric bulk of a particular substituent, and negatively correlated with the LUMO energy (indicating that a more electrophilic compound is more potent).
Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov For a series of active this compound analogues, a pharmacophore model could be generated based on their common structural features.
A plausible pharmacophore model for this class of compounds might include:
A hydrogen bond acceptor feature associated with the oxygen atom of the morpholine ring.
A hydrophobic feature corresponding to the aliphatic backbone of the morpholine ring.
A Michael acceptor feature centered on the α,β-unsaturated system, crucial for covalent bond formation.
An additional hydrogen bond acceptor from the carbonyl oxygen of the ester group.
The following table summarizes a hypothetical pharmacophore model derived from a set of active analogues:
| Pharmacophore Feature | Location in this compound | Importance in Binding |
| Hydrogen Bond Acceptor 1 | Morpholine Oxygen | Potential interaction with donor groups in the binding pocket |
| Hydrophobic Region | Morpholine Ring | Van der Waals interactions with nonpolar residues |
| Michael Acceptor | α,β-Unsaturated Ester | Covalent bond formation with nucleophilic residues (e.g., Cys) |
| Hydrogen Bond Acceptor 2 | Ester Carbonyl Oxygen | Additional hydrogen bonding opportunities |
Such models are invaluable for virtual screening of compound databases to identify novel and diverse scaffolds with the potential for similar biological activity.
Investigation of Key Structural Features Contributing to Interaction
The integration of synthetic SAR data and computational modeling allows for a detailed investigation of the key structural features of this compound and its analogues that contribute to their molecular interactions.
In studies of kinase inhibitors, for example, the morpholine group has been shown to form crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition. While this compound itself may not be a kinase inhibitor, the principles of morpholine-protein interactions are transferable.
The α,β-Unsaturated Ester (Michael Acceptor): The reactivity of the Michael acceptor is a critical determinant of biological activity for covalent inhibitors. The electrophilicity of the β-carbon is modulated by the electronic properties of the ester group and any substituents on the acrylate backbone. A more electron-withdrawing ester group will increase the reactivity. However, excessive reactivity can lead to non-specific binding and toxicity. Therefore, a key aspect of SAR studies is to fine-tune this reactivity to achieve selective covalent modification of the intended target.
The Ethyl Ester Group: The ester group itself can participate in interactions within a binding site. The carbonyl oxygen can act as a hydrogen bond acceptor. The size and nature of the alkyl or aryl group of the ester can influence potency through steric and hydrophobic interactions. For instance, replacing the ethyl group with a larger, more lipophilic group could lead to enhanced binding if there is a corresponding hydrophobic pocket in the target protein.
The following table summarizes the key structural features and their putative roles in molecular interactions, based on general principles and data from related compound classes:
| Structural Feature | Potential Role in Molecular Interaction |
| Morpholine Ring | - Provides a rigid scaffold for orienting other functional groups.- The oxygen atom can act as a hydrogen bond acceptor.- Contributes to favorable physicochemical properties (e.g., solubility). |
| Nitrogen Atom (Morpholine) | - Point of attachment to the acrylate moiety.- Its pKa influences the overall charge state of the molecule. |
| α,β-Unsaturated Double Bond | - The electrophilic center for Michael addition (covalent bond formation).- Its geometry (E/Z isomerism) can affect binding orientation. |
| Carbonyl Group (Ester) | - Can act as a hydrogen bond acceptor.- Influences the electronic properties of the Michael acceptor. |
| Ethyl Group (Ester) | - Occupies a specific region of the binding pocket.- Contributes to the overall lipophilicity of the molecule. |
Future Directions and Emerging Research Avenues for Ethyl 3 Morpholin 4 Yl Prop 2 Enoate
Development of Asymmetric Synthetic Routes to Chiral Analogues
The introduction of chirality into morpholine-containing structures is a critical step toward the development of novel therapeutics, as stereochemistry often governs biological activity. nih.govbohrium.com Future research should prioritize the development of efficient asymmetric synthetic methods to access enantiomerically pure analogues of ethyl 3-(morpholin-4-yl)prop-2-enoate. While methods for synthesizing chiral morpholines have been developed, including asymmetric hydrogenation of unsaturated precursors, these have yet to be specifically applied to 2-substituted dehydromorpholines. researchgate.netrsc.org
Promising strategies could involve the use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes, to control the stereoselective addition of morpholine (B109124) to an appropriate propiolate precursor. researchgate.net Organocatalysis, which utilizes small chiral organic molecules to induce enantioselectivity, presents another powerful tool for this purpose. nih.gov The development of such routes would enable the synthesis of a diverse library of chiral morpholino-acrylates, facilitating the exploration of their structure-activity relationships in various biological contexts.
Table 1: Potential Asymmetric Synthetic Strategies
| Catalytic System | Approach | Potential Advantages |
|---|---|---|
| Chiral Phosphoric Acids | Brønsted acid catalysis of morpholine addition to an alkyne. | High enantioselectivity, operational simplicity. |
| Transition Metal Catalysis | Rhodium or Iridium-catalyzed asymmetric hydrogenation of a dehydromorpholine precursor. researchgate.netrsc.org | High efficiency and atom economy. researchgate.netrsc.org |
Exploration of Novel Catalytic Transformations and C-H Activation Strategies
The chemical scaffold of this compound offers multiple sites for further functionalization through modern catalytic methods. The enamine moiety, in particular, is a versatile functional group that can participate in a wide range of transformations. makingmolecules.com Merging enamine catalysis with transition metal catalysis could unlock novel reaction pathways for the selective modification of the molecule. nih.gov
A particularly promising area is the exploration of C-H activation strategies. While challenging, the direct functionalization of C-H bonds offers a more atom- and step-economical approach to creating complex molecules. nih.gov Research could focus on the development of catalytic systems, potentially involving palladium or rhodium, for the regioselective C-H functionalization of the morpholine ring or the acrylate (B77674) backbone. acs.org Success in this area would provide rapid access to a wide array of novel derivatives with potentially enhanced properties.
Integration into Chemoinformatics and High-Throughput Screening Methodologies for Library Design
To fully explore the potential of the this compound scaffold, its integration into modern drug discovery platforms is essential. This involves the use of chemoinformatics tools for the rational design of compound libraries with diverse physicochemical properties. researchgate.net By systematically varying the substituents on the morpholine and acrylate moieties, large virtual libraries can be generated and computationally screened for desirable characteristics such as drug-likeness and predicted biological activity. nih.gov
These in silico efforts should be coupled with high-throughput screening (HTS) campaigns to experimentally evaluate the synthesized compound libraries against a wide range of biological targets. sigmaaldrich.com HTS allows for the rapid identification of "hit" compounds with desired biological activities, which can then be further optimized through iterative rounds of synthesis and testing. nih.gov The morpholine scaffold is a common feature in many biologically active compounds, suggesting that libraries based on this compound could yield promising leads in various therapeutic areas. nih.govacs.org
Advanced Computational Methodologies for Prediction of Complex Reactivity and Biological Interactions
Advanced computational methods, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of this compound. These calculations can be employed to predict the most likely sites for electrophilic or nucleophilic attack, rationalize the outcomes of catalytic reactions, and guide the design of new synthetic transformations.
Furthermore, molecular docking and molecular dynamics simulations can be used to predict and analyze the binding of this compound derivatives to specific biological targets, such as enzymes or receptors. scispace.comeurjchem.com These computational studies can help to elucidate the molecular basis of biological activity and guide the design of analogues with improved potency and selectivity. japsonline.com For instance, understanding the key interactions between the morpholine oxygen or the acrylate carbonyl with active site residues can inform the design of next-generation inhibitors. nih.govacs.org
Table 2: Application of Computational Methods
| Computational Method | Application | Predicted Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Reactivity analysis, reaction mechanism elucidation. | Regioselectivity, activation barriers, spectroscopic properties. |
| Molecular Docking | Prediction of binding modes to biological targets. scispace.comeurjchem.com | Binding affinity, key intermolecular interactions. japsonline.com |
Conceptual Design of Next-Generation Analogues for Targeted Research Applications
Building upon the insights gained from the aforementioned research avenues, the conceptual design of next-generation analogues of this compound can be undertaken for specific research applications. For example, by incorporating photo-responsive or fluorescent moieties, novel chemical probes could be developed to study biological processes in real-time.
The morpholine ring is a known pharmacophore that can improve the pharmacokinetic properties of drug candidates. nih.govacs.org Therefore, the design of analogues could focus on optimizing properties such as solubility, metabolic stability, and cell permeability. The synthesis of peptidomimetics incorporating the morpholine scaffold is another promising direction, with potential applications in modulating protein-protein interactions. researchgate.net
Exploration of Photochemical and Electrochemical Reactivity
The photochemical and electrochemical behavior of this compound is a largely unexplored frontier. The enamine functionality is known to undergo various photochemical reactions, including [2+2] cycloadditions and cis-trans isomerizations, which could be harnessed for the synthesis of novel molecular architectures or the development of light-responsive materials. researchgate.netrsc.org The synergistic combination of enamine catalysis and photochemistry has emerged as a powerful strategy for enantioselective transformations. nih.govtum.de
Similarly, the electron-rich nature of the enamine suggests that it could be susceptible to electrochemical oxidation, potentially leading to the formation of reactive intermediates that can engage in subsequent bond-forming reactions. acs.org The acrylate moiety can also participate in electrochemical transformations, such as reduction or polymerization. nih.gov Exploring these electrochemical pathways could lead to the development of novel, environmentally friendly synthetic methods for the functionalization of this scaffold.
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-(morpholin-4-yl)prop-2-enoate, and how can reaction conditions be systematically optimized?
Answer: A common approach involves coupling morpholine derivatives with α,β-unsaturated esters. For example, a three-step protocol (similar to the synthesis of related enoates in ) could include:
Aldol condensation : Reacting morpholine with a β-keto ester under basic conditions (e.g., NaBH₃CN in methanol) to form the enoate backbone.
Hydrolysis : Using 1M LiOH in dioxane/water to deprotect intermediates.
Amide coupling : Employing HATU/DIPEA in DMF to introduce functional groups.
Optimization strategies :
- Temperature control : Room temperature for sterically hindered reactions; elevated temperatures for sluggish steps.
- Catalyst screening : Test alternatives to NaBH₃CN (e.g., Pd catalysts for Heck-type couplings).
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Combine orthogonal analytical techniques:
- NMR spectroscopy : Confirm the presence of morpholine protons (δ 2.5–3.5 ppm) and ester carbonyl (δ ~4.1–4.3 ppm for CH₂CH₃).
- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted morpholine).
- Elemental analysis : Validate empirical formula (C₉H₁₅NO₃).
- FT-IR : Identify key functional groups (C=O stretch at ~1700 cm⁻¹, C-O ester at ~1250 cm⁻¹).
For crystalline derivatives, single-crystal X-ray diffraction (SHELXL ) provides unambiguous structural confirmation.
Advanced Research Questions
Q. What computational methods are suitable for predicting the conformational stability and electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) to optimize geometry and calculate HOMO-LUMO gaps, which inform reactivity (e.g., electron-deficient enoate moieties).
- Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.
- Vibrational analysis : Compare computed IR/Raman spectra with experimental data to validate conformational models.
Example: A study on ethyl caffeate (analogous enoate) used DFT to correlate experimental FT-IR bands with calculated vibrational modes .
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound derivatives?
Answer:
- Disorder modeling : Use SHELXL’s PART/SUMP instructions to refine disordered moieties (e.g., flexible morpholine rings) with occupancy constraints .
- Twinning detection : Employ PLATON’s TWIN law analyzer. For high-risk cases, refine using HKLF5 format in SHELXL.
- Validation tools : Check with checkCIF (via IUCr) to identify outliers in bond lengths/angles. Cross-validate hydrogen-bonding patterns using Mercury’s Materials Module .
Q. What strategies address discrepancies between computational predictions and experimental spectroscopic data?
Answer:
- Solvent effects : Re-run DFT calculations with implicit solvent models (e.g., PCM for methanol) to better match experimental NMR/UV-Vis.
- Dynamic effects : Apply molecular dynamics (MD) simulations to account for temperature-dependent conformational averaging.
- Hybrid methods : Combine experimental data (e.g., X-ray) with QM/MM calculations for enzyme-bound states.
Case study: Ethyl 3-(anthracen-9-yl)prop-2-enoate showed deviations in HOMO-LUMO gaps due to π-stacking interactions not modeled in vacuum DFT .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
